1-Azido-10-methylacridinium chloride
Description
Significance of Acridinium (B8443388) Derivatives in Advanced Chemical Disciplines
Acridinium derivatives are a class of nitrogen-containing heterocyclic compounds built on the tricyclic acridine (B1665455) core. The quaternization of the nitrogen atom to form an acridinium salt profoundly influences its electronic properties, making these compounds highly valuable in various scientific fields.
Acridinium salts have emerged as powerful tools in organic synthesis, most notably as potent photoredox catalysts. organic-chemistry.orgchemical-manufactures.com Upon irradiation with light, these compounds can enter an excited state with exceptionally high redox potentials, enabling them to facilitate a wide range of chemical transformations, including challenging C-H functionalization reactions. organic-chemistry.orgyoutube.com Their modular synthesis allows for fine-tuning of their photophysical and electrochemical properties to suit specific synthetic needs. organic-chemistry.orgrsc.org In materials science, the rigid, planar structure of the acridine core is exploited in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and solar cells. google.com
The inherent photophysical properties of acridinium derivatives make them excellent candidates for fluorescent materials and molecular probes. orgsyn.orgnih.gov Many acridinium compounds exhibit strong fluorescence with long fluorescence lifetimes, which is advantageous for reducing background interference in biological imaging and assays. orgsyn.org Their fluorescence can be sensitive to the local microenvironment, such as polarity and viscosity, allowing for the development of sophisticated molecular sensors. nih.gov Furthermore, acridinium esters are renowned for their chemiluminescent properties, reacting with agents like hydrogen peroxide to produce light. This reactivity is the basis for highly sensitive detection methods used in clinical diagnostics and immunoassays. researchgate.net
The Azide (B81097) Functional Group in Synthetic and Bioorthogonal Chemistry
The azide functional group (–N₃) is a compact, high-energy moiety that has become indispensable in synthetic chemistry, chemical biology, and materials science due to its unique reactivity and stability.
Organic azides are characterized by a range of useful transformations. youtube.com They can act as good nucleophiles in substitution reactions and can be reduced to primary amines, serving as a stable protecting group for the amine functionality. wikipedia.orgchemicalbook.com Upon thermal or photochemical activation, they can release dinitrogen gas to generate highly reactive nitrene intermediates, which can undergo various insertion or cycloaddition reactions. google.comchemicalbook.com As 1,3-dipoles, azides readily participate in cycloaddition reactions with unsaturated systems like alkenes and alkynes. chemicalbook.com
The most prominent application of the azide group is in "click chemistry," a concept that describes reactions that are rapid, high-yielding, and generate minimal byproducts. chemicalbook.comchembuyersguide.comaatbio.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, where an azide and a terminal alkyne join to form a stable 1,2,3-triazole ring. wikipedia.orgchemicalbook.com This reaction is exceptionally reliable and bioorthogonal, meaning it proceeds in complex biological environments without interfering with native biochemical processes. chembuyersguide.com This has made the azide functional group a cornerstone for bioconjugation, allowing for the precise labeling of biomolecules such as proteins and nucleic acids. chemsrc.com
Positioning of 1-Azido-10-methylacridinium Chloride within Advanced Chemical Research
This compound (CAS Number: 78276-12-7) is a molecule that synergistically combines the distinct chemical attributes of both the acridinium core and the azide functional group. While specific research on this particular isomer is not extensively detailed in public literature, its structure suggests a dual functionality that positions it as a compound of significant potential in several research domains.
The molecule features a fluorescent and electrochemically active acridinium scaffold, which can serve as a reporter group for imaging or as a photocatalytic center. The azide group, on the other hand, provides a versatile chemical handle for "click" reactions. chemsrc.com This dual nature makes this compound a potential tool for creating complex molecular architectures. For instance, it could be used to label alkyne-modified biomolecules or polymers, thereby attaching a fluorescent or chemiluminescent acridinium tag for detection and tracking. chemsrc.com Conversely, the acridinium part could act as a sensor whose photophysical properties are modulated upon the click reaction of the azide group, forming the basis of a chemical probe. This integration of a premier bioorthogonal handle with a classic fluorophore and redox-active core places this compound at the forefront of advanced molecular design for applications in chemical biology, materials science, and diagnostics.
Data Tables
Table 1: General Properties and Applications of Acridinium Derivatives
| Property | Description | Key Applications |
|---|---|---|
| Photoredox Catalysis | High excited-state redox potentials allow for single-electron transfer upon light absorption. | Organic Synthesis, C-H Functionalization, Polymerization. organic-chemistry.orgyoutube.com |
| Fluorescence | Strong light emission with tunable wavelengths and often long lifetimes. | Molecular Probes, Cellular Imaging, Bio-assays. orgsyn.orgnih.gov |
| Chemiluminescence | Emission of light upon chemical reaction, typically with an oxidizing agent. | Immunoassays, Clinical Diagnostics, High-Sensitivity Detection. researchgate.net |
| Planar Heterocyclic Core | Rigid, aromatic structure. | Organic Electronics, DNA Intercalators, Materials Science. google.com |
Table 2: Key Reactions of the Organic Azide Functional Group
| Reaction Type | Description | Primary Use |
|---|---|---|
| Click Chemistry (CuAAC) | Copper(I)-catalyzed cycloaddition with terminal alkynes to form a triazole linkage. | Bioconjugation, Materials Science, Drug Discovery. wikipedia.orgchemicalbook.com |
| Staudinger Ligation | Reaction with a phosphine (B1218219) to form an aza-ylide, which is then trapped to form an amide bond. | Peptide and Protein Synthesis. chemicalbook.com |
| Reduction to Amines | Conversion of the azide to a primary amine using reducing agents like H₂ or phosphines. | Amine Synthesis, Protecting Group Chemistry. wikipedia.orgchemicalbook.com |
| Nitrene Formation | Thermal or photochemical extrusion of N₂ gas to form a highly reactive nitrene intermediate. | C-H Insertion, Polymer Cross-linking. google.comchemicalbook.com |
Table 3: Chemical Data for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 78276-12-7 | chemicalbook.comchembuyersguide.comchemblink.com |
| Molecular Formula | C₁₄H₁₁ClN₄ |
| Compound Name | this compound | chemicalbook.comchembuyersguide.comchemblink.com |
The Synergistic Reactivity of the Azido (B1232118) and Acridinium Moieties in this compound
The azide group can participate in characteristic 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole products. wikipedia.orgyoutube.com This "click" reactivity provides a versatile handle for covalently linking the acridinium scaffold to other molecules of interest, such as biomolecules or surfaces. The reaction is highly specific and efficient, proceeding under mild conditions.
Furthermore, the azide group is a known photoactivated moiety. Upon irradiation with UV light, it can release dinitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of subsequent reactions, including insertion into C-H bonds, which can be exploited for photoaffinity labeling to identify and study ligand-receptor interactions. researchgate.net The acridinium part of the molecule can act as an antenna, absorbing light and potentially facilitating energy transfer to the azide group, thereby influencing the efficiency of nitrene formation.
The electronic communication between the azide and the acridinium ring system can also impact the fluorescence properties of the molecule. While many acridinium derivatives are highly fluorescent, the presence of the azide group can quench this fluorescence through photoinduced electron transfer (PeT). nih.gov This quenching effect can be reversed upon reaction of the azide, for instance, in a cycloaddition reaction, leading to a "turn-on" fluorescent response. This makes such compounds promising candidates for the development of fluorogenic probes.
| Feature | Acridinium Moiety | Azide Moiety | Synergistic Effect |
| Primary Reactivity | Photoinduced Electron Transfer (Oxidant) | 1,3-Dipolar Cycloaddition, Nitrene Formation | Modulated photochemistry, potential for dual reactivity. |
| Photophysical Property | Fluorescence/Chemiluminescence | Fluorescence Quenching | Potential for "turn-on" fluorescence upon reaction. |
| Application | Photocatalysis, Bioimaging | Click Chemistry, Photoaffinity Labeling | Multifunctional probes and reagents. |
Scope of Academic Investigation for the Compound
The unique combination of functionalities in This compound opens up a broad scope for academic investigation across various scientific disciplines.
In the field of chemical biology , a primary area of research is the development of novel fluorogenic probes for bioimaging. The potential for a "turn-on" fluorescence signal upon cycloaddition with an alkyne-tagged biomolecule makes this compound an attractive candidate for no-wash labeling of proteins, nucleic acids, and other cellular components. nih.gov This would allow for the real-time visualization of biological processes with high signal-to-noise ratios. Furthermore, its utility as a photoaffinity label is a significant avenue of exploration. By incorporating the compound into a ligand for a specific biological target, researchers can use light to induce covalent cross-linking, enabling the identification and structural characterization of binding partners.
In synthetic organic chemistry , the compound can be explored as a bifunctional reagent . The acridinium core can serve as a photoredox catalyst to mediate a chemical transformation, while the azide handle allows for the subsequent attachment of the catalyst to a solid support or a larger molecular architecture, facilitating catalyst recovery and reuse. The ability to perform a photocatalytic reaction followed by a "click" functionalization in a one-pot sequence is an area of active interest.
In materials science , This compound could be utilized for the surface modification of materials. The azide group can be "clicked" onto alkyne-functionalized surfaces to immobilize the fluorescent and electrochemically active acridinium unit. This could lead to the development of novel sensors, photoactive materials, or biocompatible coatings.
Detailed research findings in these areas are anticipated to focus on:
Synthesis and Photophysical Characterization: Detailed studies on the absorption, emission, and excited-state properties of the compound and its triazole derivatives.
Reaction Kinetics and Mechanism: Investigation of the rates and mechanisms of both the cycloaddition and photochemical reactions.
Bioconjugation and Cellular Imaging: Application of the compound in labeling specific biomolecules in vitro and in living cells.
Catalyst Development and Application: Exploration of its potential as a recyclable photocatalyst in various organic transformations.
| Research Area | Potential Application | Key Research Focus |
| Chemical Biology | Fluorogenic Probes, Photoaffinity Labels | Live-cell imaging, target identification, protein-ligand interaction studies. |
| Synthetic Chemistry | Bifunctional Reagents, Recyclable Catalysts | Development of novel synthetic methodologies, green chemistry applications. |
| Materials Science | Surface Functionalization, Sensor Development | Creation of photoactive and fluorescent materials, biocompatible surfaces. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
78276-12-7 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
1-diazonioimino-10-methylacridine;chloride |
InChI |
InChI=1S/C14H11N4.ClH/c1-18-13-7-3-2-5-10(13)9-11-12(16-17-15)6-4-8-14(11)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
BTPYIFQDAOVNEK-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=CC=CC3=N[N+]#N.[Cl-] |
Origin of Product |
United States |
Photophysical and Spectroscopic Investigations of 1 Azido 10 Methylacridinium Chloride
Advanced Spectroscopic Techniques for Characterization
Vibrational Spectroscopic Techniques
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for probing the molecular structure of 1-Azido-10-methylacridinium chloride by identifying the vibrational modes of its covalent bonds. americanpharmaceuticalreview.com These techniques provide a molecular fingerprint, offering detailed information about the compound's functional groups, particularly the azide (B81097) moiety and the acridinium (B8443388) core. americanpharmaceuticalreview.comnih.gov
Raman Spectroscopy and Derivatives
Raman spectroscopy provides insight into the vibrational modes of a molecule by analyzing the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com For this compound, the Raman spectrum is expected to be dominated by characteristic peaks corresponding to its primary functional groups.
The azide group (–N₃) is a particularly strong Raman scatterer and exhibits distinctive vibrational modes. Based on studies of other covalent azides like iodine azide (IN₃), the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the N₃ group are key identifiers. irdg.org The asymmetric stretch typically appears as a strong, sharp peak in the 2050–2100 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, around 1214 cm⁻¹ in solid iodine azide. irdg.org The N-N-N bending mode is expected at approximately 660-670 cm⁻¹. irdg.org
The acridinium core contributes a series of bands corresponding to aromatic C–H stretching, typically above 3000 cm⁻¹, and various C=C and C=N ring stretching vibrations within the 1400–1650 cm⁻¹ range. The N-methyl group would also exhibit characteristic C-H stretching and bending vibrations.
Table 1: Expected Characteristic Raman Peaks for this compound This table is predictive, based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Asymmetric Stretch | Azide (–N₃) | 2050–2100 | irdg.org |
| Symmetric Stretch | Azide (–N₃) | ~1215 | irdg.org |
| Bending | Azide (–N₃) | ~670 | irdg.org |
| Aromatic C–H Stretch | Acridinium Ring | 3000–3100 | dtu.dk |
| Ring C=C/C=N Stretch | Acridinium Ring | 1400–1650 | dtu.dk |
Fourier Transform Infrared (FTIR) Spectroscopy
Complementary to Raman spectroscopy, FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. americanpharmaceuticalreview.com The most prominent feature in the expected FTIR spectrum of this compound would be the intense and sharp absorption band of the asymmetric azide stretch (νₐₛ) between 2100 and 2160 cm⁻¹. This band is a hallmark of the azide functional group and is often used for its unequivocal identification.
Other significant absorptions would include those from the aromatic acridinium framework. Aromatic C–H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. In-plane C=C and C=N ring stretching vibrations give rise to a series of sharp bands in the 1450–1650 cm⁻¹ region. Aromatic C–H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the rings, would be visible in the 650–900 cm⁻¹ "fingerprint" region.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. slideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, connectivity, and chemical environment of atoms. youtube.compreprints.org
For this compound, the ¹H NMR spectrum would provide a clear picture of the proton arrangement. The protons of the N-methyl group are expected to appear as a sharp singlet, significantly downfield due to the electron-withdrawing effect of the quaternary nitrogen atom. The aromatic protons on the acridinium rings would resonate at even lower fields (typically δ 7.5-9.5 ppm), a characteristic feature of polycyclic aromatic cations. rsc.org The precise chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons would allow for the unambiguous assignment of their positions on the acridinium core, confirming the "1-azido" substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive, based on typical values for acridinium salts.
| Atom Type | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N–CH₃ | Singlet | ~4.8 | ~38 |
| Acridinium C1–H | - | - | ~135 |
| Acridinium Aromatic C–H | Multiplets | 7.5–9.5 | 120–145 |
| Acridinium Quaternary C | - | - | 140–150 |
Excited State Properties and Electron Transfer Processes
The photochemistry of this compound is governed by the behavior of its electronically excited states. Upon absorption of light, the molecule is promoted from its ground state to an excited singlet state, from which several processes, including fluorescence, intersystem crossing to a triplet state, and electron transfer, can occur.
Photoinduced Electron Transfer (PET) Mechanisms in Acridinium Systems
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule that is in an electronically excited state. wikipedia.org Acridinium systems, including the 10-methylacridinium (B81027) cation, are potent photo-oxidants. researchgate.net In its excited state, the acridinium core becomes a strong electron acceptor, capable of oxidizing a nearby donor molecule. researchgate.net
The general mechanism for PET involving an acridinium salt (Acr⁺) and a donor (D) can be described as follows:
Excitation: Acr⁺ + hν → ¹[Acr⁺]*
Electron Transfer: ¹[Acr⁺]* + D → Acr• + D•⁺
This process results in the quenching of the acridinium fluorescence. nih.gov The efficiency of PET is dependent on the oxidation potential of the donor and the reduction potential of the excited acridinium cation. Studies on the 10-methylacridinium cation have shown efficient fluorescence quenching by various electron donors, such as sulfur-containing amino acids, confirming the role of PET in its excited-state deactivation pathways. researchgate.net This property makes acridinium derivatives valuable as components in fluorescent sensors, where the PET process can be modulated by the presence of a specific analyte. nih.govrsc.org
Triplet State Formation and Lifetimes
In addition to fluorescence and PET, the excited singlet state (S₁) can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). rsc.org This process involves a change in the electron spin multiplicity and is crucial for many photochemical applications, including photocatalysis and photodynamic therapy. researchgate.netnih.gov
While many organic dyes have low ISC efficiencies, certain acridinium derivatives have been shown to form triplet states with significant quantum yields. rsc.org For example, the closely related 9-Mesityl-10-methylacridinium (B1239669) cation forms a locally excited triplet state with a quantum yield (Φ_T) of 0.38. acs.orgresearchgate.net This triplet state is characterized by a relatively long lifetime, on the order of tens of microseconds in deoxygenated solutions at room temperature. acs.orgresearchgate.net The triplet state energy and lifetime are critical parameters that determine its reactivity, such as its ability to undergo energy transfer to molecular oxygen to produce highly reactive singlet oxygen. acs.org The ability to generate a triplet state expands the photochemical utility of the acridinium scaffold beyond direct electron transfer reactions.
Table 3: Triplet State Properties of 9-Mesityl-10-methylacridinium Cation Data for a structurally similar acridinium compound.
| Property | Value | Conditions | Reference |
| Triplet Formation Quantum Yield (Φ_T) | 0.38 | Fluid solution | acs.orgresearchgate.net |
| Triplet Lifetime (τ_T) | ~30 µs | Room temp., absence of O₂ | acs.orgresearchgate.net |
| Triplet Lifetime (τ_T) | ~5 ms | 77 K, ethanol (B145695) glass | acs.orgresearchgate.net |
Redox Potentials of Excited States
For acridinium salts, the excited state is generally a much stronger oxidant than the ground state. The excited-state reduction potential can be estimated from the ground-state reduction potential (Ered) and the zero-zero spectroscopic energy (E0-0) of the excited state. nih.gov The E0-0 energy is typically determined from the intersection of the normalized absorption and fluorescence spectra.
Studies on various 9-substituted and N-substituted acridinium salts have shown that their excited-state reduction potentials can be finely tuned by modifying their molecular structure. nih.govucla.edu For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potentials. While the azido (B1232118) group at the 1-position of this compound is not directly conjugated with the acridinium core's primary electronic system in the same way a 9-substituent is, it can still influence the electronic properties and, consequently, the redox potentials through inductive effects.
Upon excitation, an acridinium salt can be reduced via single electron transfer from a suitable donor, generating an acridine (B1665455) radical. nih.gov This radical species can itself be a potent reductant. In some cases, this acridine radical can absorb another photon to reach a twisted intramolecular charge transfer (TICT) state, which exhibits an even more negative oxidation potential, making it a powerful reducing agent. nih.gov
The following table provides representative redox potential data for some related acridinium photocatalysts to illustrate the typical range and influence of substituents.
Table 1: Photophysical and Redox Properties of Selected Acridinium Photocatalysts
| Compound | Ered (V vs. SCE) | E0-0 (eV) | E*red (V vs. SCE) | τ (ns) |
|---|---|---|---|---|
| 9-Mesityl-10-methylacridinium | -0.57 | 2.88 | +2.31 | 3.5 |
| 9-Phenyl-10-methylacridinium | -0.52 | 2.87 | +2.35 | 2.1 |
| 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium | -0.54 | 2.85 | +2.31 | 11.2 |
| N-Cycloheptyl-9-mesityl-3,6-di-tert-butylacridinium | -0.61 | 2.84 | +2.23 | 12.1 |
Data sourced from related studies on acridinium photocatalysts. ucla.edu Ered is the ground-state reduction potential, E0-0 is the excited-state energy, E\red is the excited-state reduction potential, and τ is the fluorescence lifetime.*
Quenching Mechanisms of Acridinium Fluorescence
The fluorescence of acridinium compounds can be quenched through various mechanisms, including electron transfer, energy transfer, and heavy atom effects. The presence of an azido group in this compound introduces specific pathways for fluorescence quenching.
Electron Transfer Quenching: A common mechanism for the quenching of acridinium fluorescence is photoinduced electron transfer (PET). In this process, the excited acridinium salt can act as an electron acceptor, leading to the formation of an acridine radical and the oxidized form of the quencher. The efficiency of this process is dependent on the redox potentials of both the excited acridinium and the quencher.
Energy Transfer Quenching: If the energy of the excited state of the acridinium is higher than that of a potential quencher, fluorescence quenching can occur via energy transfer. Studies on pyrene (B120774) fluorescence quenching by aromatic azides have shown this to be an efficient mechanism. researchgate.net The rate constants for this type of quenching are often close to the diffusion-controlled limit. researchgate.net
Quenching by the Azido Group: The azido substituent itself can act as an intramolecular fluorescence quencher. This can occur through several mechanisms. The azide moiety can promote intersystem crossing from the singlet excited state to the triplet state, thereby reducing fluorescence. Additionally, the relatively weak N-N bond in the azide can lead to photochemical reactions from the excited state, providing a non-radiative decay pathway.
The quenching of fluorescence can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.gov In the case of intramolecular quenching, the quenching is inherent to the molecule and does not depend on the concentration of an external quencher.
It is also important to consider that the quenching mechanism can be influenced by the surrounding environment, such as the solvent, as discussed in the following section.
Solvent Effects and Environmental Perturbations on Photophysical Behavior
The photophysical properties of acridinium derivatives, including this compound, are highly sensitive to the solvent environment. nih.gov Changes in solvent polarity, viscosity, and specific solute-solvent interactions can significantly alter the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.
Solvatochromism: Acridinium salts typically exhibit solvatochromism, which is the change in the color of a solution with a change in the solvent. This is often observed as a shift in the absorption and emission maxima (λmax). A bathochromic (red) shift to longer wavelengths is often seen with increasing solvent polarity, which can be attributed to the stabilization of a more polar excited state relative to the ground state. biointerfaceresearch.com Conversely, a hypsochromic (blue) shift to shorter wavelengths can also occur. The nature and magnitude of the solvatochromic shift provide insights into the electronic structure of the ground and excited states.
Solvent Polarity and Fluorescence Quantum Yield: The fluorescence quantum yield of acridinium derivatives can be strongly influenced by the solvent. In non-polar solvents, some acridinium compounds exhibit higher chemiluminescence efficiency. nih.gov This suggests that polar solvents may promote non-radiative decay pathways, leading to a decrease in fluorescence. The interactions between the solute and solvent molecules can affect the rates of both radiative and non-radiative processes.
Specific Solute-Solvent Interactions: Beyond general polarity effects, specific interactions such as hydrogen bonding between the solute and solvent molecules can play a crucial role in determining the photophysical behavior. These interactions can influence the energy levels of the ground and excited states and affect the efficiency of different deactivation pathways.
The following table illustrates the effect of solvent on the absorption maxima of some bis-azo thiophene (B33073) dyes, demonstrating the general principle of solvatochromism.
Table 2: Solvent Effects on the Absorption Maxima (λmax) of Representative Dyes
| Solvent | Dielectric Constant (ε) | λmax of Dye 1 (nm) | λmax of Dye 2 (nm) |
|---|---|---|---|
| Methanol | 32.7 | 486 | 502 |
| Chloroform (B151607) | 4.81 | 502 | 512 |
| DMF | 36.7 | 626 | 654 |
Data adapted from a study on new azo disperse dyes to illustrate solvatochromic effects. biointerfaceresearch.com The specific dyes are not this compound but demonstrate the principle of solvent-dependent spectral shifts.
Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted search.
A comprehensive search of scientific literature and chemical databases has yielded no specific information regarding the reactivity and mechanistic pathways of This compound . Consequently, it is not possible to provide a detailed, scientifically accurate article on its participation in the following reactions as requested:
Reactivity and Mechanistic Pathways of 1 Azido 10 Methylacridinium Chloride
Reactivity of the Azido (B1232118) Group
Other Azide-Involving Reactions
While the azido functional group is well-known for its utility in these reactions, and acridinium (B8443388) compounds are recognized in fields such as fluorescent probes, no research data, detailed findings, or data tables could be found that specifically describe the behavior of 1-Azido-10-methylacridinium chloride.
Therefore, the generation of an article that is strictly focused on this compound and structured around the provided outline cannot be fulfilled at this time. To do so would require speculation on its chemical properties rather than reporting established scientific findings, which would not meet the required standards of accuracy and authoritativeness.
Curtius Rearrangements
The Curtius rearrangement is a well-established reaction in organic chemistry involving the thermal decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This versatile reaction is widely used for the synthesis of amines, carbamates, and ureas from carboxylic acids, as the isocyanate intermediate can be trapped by various nucleophiles. nih.govnih.gov The reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
The mechanism of the rearrangement involves an acyl azide, typically formed from a carboxylic acid derivative, which upon heating, rearranges to an isocyanate. nih.govchemistrysteps.com This transformation is facilitated by the excellent leaving group ability of molecular nitrogen (N₂). chemistrysteps.com While initially thought to proceed through a discrete acyl nitrene intermediate, there is evidence to suggest that the decomposition and rearrangement can be a concerted process. wikipedia.org
It is important to note that the classic Curtius rearrangement specifically involves acyl azides (R-C(O)N₃). The substrate , this compound, is an aryl azide. While thermal decomposition of aryl azides can occur, the reaction pathway is not typically a Curtius-type rearrangement. Instead, for azides on electron-deficient aromatic systems like acridinium, other reaction pathways such as nitrene formation or nucleophilic displacement are more commonly observed.
Nitrene Intermediates
The thermal or photolytic decomposition of aryl azides is a common method for generating highly reactive aryl nitrene intermediates. researchgate.net This process involves the extrusion of molecular nitrogen (N₂), a highly favorable process. researchgate.net For azidopyridines, which are structurally related heteroaromatic azides, thermal decomposition proceeds via the initial splitting off of a nitrogen molecule to form a nitrene, which then undergoes subsequent intermolecular reactions. researchgate.net
Upon its formation, the aryl nitrene, an electron-deficient species, can undergo several rapid reactions:
Hydrogen Abstraction: The nitrene can abstract a hydrogen atom from a suitable donor in the reaction medium to form a primary amine. researchgate.net
Insertion: It can insert into C-H or other bonds.
Addition to Nucleophiles: The electrophilic nitrene can react with various nucleophiles. researchgate.net
Intersystem Crossing: The initially formed singlet nitrene can undergo intersystem crossing to a more stable triplet state, which has diradical character and can participate in radical-type reactions. researchgate.net
Radical Acceptor Properties
Aryl radicals are versatile intermediates in organic synthesis, often used for C-C bond formation and functional group interconversions. nih.gov While aryl azides are primarily known as precursors to nitrenes upon photolysis or thermolysis researchgate.net, the azide functional group itself is not typically characterized as a primary radical acceptor in the way an alkene or alkyne might be. The high energy of the N-N bonds and the extreme stability of dinitrogen as a leaving group mean that upon interacting with sufficient energy (like light) or a radical initiator, the azide is more likely to fragment into a nitrene and N₂ than to act as a stable acceptor for an incoming radical. The chemistry of aryl radicals more commonly involves their generation from sources like diazonium salts or aryl halides, followed by reactions such as hydrogen atom transfer (HAT) or addition to π-systems. nih.gov
Reactivity of the Acridinium Moiety
The 10-methylacridinium (B81027) cation is a powerful organic photoredox catalyst. rsc.orgsemanticscholar.org Upon absorption of visible light, it is promoted to an electronically excited state that is both a potent oxidant and a potent reductant, enabling it to catalyze a wide range of chemical transformations under mild conditions. semanticscholar.orgnih.gov Its utility stems from its strong redox potentials in the excited state, stability, and solubility in various organic solvents. rsc.orgsemanticscholar.org The 9-mesityl-10-methylacridinium (B1239669) ion, a closely related derivative, is one of the most efficient and widely studied organic photocatalysts. aip.orgresearchgate.net
Photoredox Catalysis Mechanisms
Photoredox catalysis using acridinium salts operates through cyclic mechanisms initiated by photoinduced electron transfer. Upon irradiation with light, the acridinium photocatalyst (PC) is converted to its excited state (PC*). This excited state can then interact with substrates in one of two primary ways: an oxidative quenching cycle or a reductive quenching cycle. rsc.orgsemanticscholar.org
Single-Electron Transfer (SET) Cycles (Oxidative and Reductive Quenching)
Single-Electron Transfer (SET) is the fundamental process by which the acridinium photocatalyst initiates a chemical reaction. The direction of the initial electron transfer determines whether the catalytic cycle is designated as oxidative or reductive quenching.
Oxidative Quenching Cycle: In an oxidative quenching cycle, the excited photocatalyst (PC*) acts as a powerful oxidizing agent. rsc.org It accepts a single electron from an electron donor (D) present in the reaction mixture. This process generates the reduced form of the photocatalyst, an acridinyl radical (PC•), and the radical cation of the donor (D•⁺). The highly reducing acridinyl radical (PC•) then donates its electron to a suitable acceptor substrate (A), forming a radical anion (A•⁻) and regenerating the ground-state photocatalyst (PC), thereby closing the catalytic cycle. The substrate-derived radical ions (D•⁺ or A•⁻) then proceed through subsequent reaction steps to form the final product.
Reductive Quenching Cycle: In a reductive quenching cycle, the excited photocatalyst (PC*) is first reduced by reacting with a sacrificial electron donor (D), generating the acridinyl radical (PC•). nih.govnih.gov This acridinyl radical is a potent reducing agent. It can then donate an electron to a substrate (A), converting it into its radical anion (A•⁻) and regenerating the ground-state photocatalyst (PC). nih.gov This pathway is often employed in reductive transformations, such as the dehalogenation of aryl halides. nih.gov
The power of acridinium catalysts is evident in their redox potentials. The 9-mesityl-10-methylacridinium ion, for example, has an excited-state reduction potential (Ered) of +2.06 V vs. SCE, making it a very strong photo-oxidant. aip.orgtcichemicals.com The acridinyl radical formed after this reduction is a strong reductant, with a ground-state oxidation potential (Eox) of -0.57 V vs. SCE. tcichemicals.com
| Potential | Process | Value (V vs. SCE) | Description |
|---|---|---|---|
| Ered (PC+/PC•) | Excited State Reduction | +2.06 | Oxidizing power of the photoexcited catalyst. aip.orgtcichemicals.com |
| Ered (PC+/PC•) | Ground State Reduction | -0.57 | Reducing power of the acridinyl radical. tcichemicals.com |
Hydrogen Atom Transfer (HAT) Pathways
Hydrogen Atom Transfer (HAT) is a fundamental process involving the concerted movement of an electron and a proton. chemrxiv.org Acridinium photocatalysts can initiate HAT-mediated reactions, particularly for the functionalization of C-H bonds, through indirect pathways. chemrxiv.orgresearchgate.net
In a common indirect mechanism, the photoexcited acridinium catalyst does not abstract the hydrogen atom itself. Instead, it acts as a strong oxidant in an initial SET event to generate a separate, highly reactive species that serves as the HAT agent. acs.org For example, the excited acridinium catalyst can oxidize a halide anion, such as chloride (Cl⁻), to its corresponding radical (Cl•). acs.org The chlorine radical is an extremely potent HAT reagent, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds. This generates a carbon-centered radical on the substrate, which can then engage in further synthetic transformations, such as addition to an alkene. acs.org The cycle is completed when the reduced photocatalyst participates in a final electron transfer step to generate the product and regenerate the catalyst's ground state. acs.org
Role as Dual Sensitizer (Singlet Oxygen Formation vs. Electron Transfer)
Upon photoexcitation, this compound can act as a dual sensitizer, initiating photochemical reactions through two primary pathways: energy transfer to molecular oxygen to form singlet oxygen (¹O₂), and photoinduced electron transfer (PET). The preferred pathway is dependent on the reaction conditions and the nature of the interacting substrates.
In the presence of molecular oxygen, the excited acridinium salt can transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen. This Type II photochemical process is a key mechanism in photodynamic therapy. The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For related 9-substituted 10-methylacridinium ions, the quantum yield of the triplet excited state, a precursor to singlet oxygen, can be significant. For instance, the 9-mesityl-10-methylacridinium ion has a triplet state quantum yield of 0.38, which can efficiently produce singlet oxygen. researchgate.net
Alternatively, the excited acridinium cation is a potent photooxidant and can accept an electron from a suitable donor molecule, initiating a Type I photochemical process. This photoinduced electron transfer (PET) generates an acridine (B1665455) radical and a radical cation of the donor substrate. nih.govnih.gov The resulting radical ions can then engage in a variety of subsequent chemical reactions. The competition between singlet oxygen formation and electron transfer is a critical aspect of the photochemical reactivity of acridinium salts.
| Photochemical Pathway | Description | Key Intermediates |
| Singlet Oxygen Formation (Type II) | Energy transfer from the excited acridinium salt to molecular oxygen. | Excited triplet state of the acridinium salt, singlet oxygen (¹O₂) |
| Electron Transfer (Type I) | Electron transfer from a donor molecule to the excited acridinium salt. | Acridine radical, donor radical cation |
Nucleophilic Attack at the C9-position
The C9 position of the acridinium ring is highly electrophilic and susceptible to nucleophilic attack. This reactivity is a well-documented characteristic of acridinium compounds. nih.govresearchgate.net The addition of a nucleophile to the C9 position results in the formation of a stable 9-substituted-10-methylacridan adduct. This process leads to a change in the hybridization of the C9 carbon from sp² to sp³ and a disruption of the aromaticity of the central ring of the acridine core.
A variety of nucleophiles can add to the C9 position, including hydroxide (B78521) ions, alkoxides, and bisulfite. nih.gov The equilibrium of this addition reaction is influenced by the nature of the nucleophile and the solvent conditions. This reactivity is crucial in the mechanism of action of certain acridinium-based chemiluminescent labels, where the initial step involves the nucleophilic addition of a peroxide anion to the C9 position. nih.gov
Radical Reactions Involving Acridinium Radicals
The one-electron reduction of the 10-methylacridinium cation, often initiated by photoinduced electron transfer, generates a neutral 10-methylacridinyl radical. nih.gov This radical species is a potent reducing agent and can participate in a variety of radical reactions. Upon excitation with light, the acridine radical can become an even stronger reductant. nih.gov
These acridinyl radicals can be utilized in various chemical transformations, including reductive dehalogenation of aryl halides. nih.gov The catalytic cycle involves the initial formation of the acridinyl radical, which then transfers an electron to the substrate, regenerating the acridinium cation and propagating the radical chain reaction. The versatility of acridinium salts in photoredox catalysis stems from their ability to be both reduced to form a potent radical reductant and for the excited state to act as a powerful oxidant. nih.govresearchgate.net
Synergistic Reactivity of Azido and Acridinium Groups
The presence of both an azide and an acridinium moiety on the same molecular scaffold opens up possibilities for unique reactivity profiles, where the two functional groups can either react independently (orthogonally) or act in concert to facilitate novel transformations.
Interplay in Multi-component Reactions
While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented, the inherent reactivity of its functional groups suggests its potential utility in such transformations. beilstein-journals.orgresearchgate.netnih.govmdpi.com MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials.
The azide group can participate in various MCRs, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The acridinium salt could potentially act as an internal catalyst or a reactive component. For instance, the acridinium moiety could be involved in an initial electron transfer step to generate a radical intermediate that then participates in a multi-component cascade.
Applications in Advanced Organic Synthesis
Photoredox Catalysis Driven by the Acridinium (B8443388) Core
The acridinium nucleus of 1-Azido-10-methylacridinium chloride is a powerful photooxidant. Upon visible light irradiation, it can facilitate single-electron transfer (SET) processes, generating highly reactive radical intermediates from a variety of organic substrates. This reactivity has been harnessed to drive a multitude of challenging transformations, including C-H functionalization and carbon-carbon bond formation. The long-lived electron-transfer state of related 9-substituted-10-methylacridinium ions allows for the construction of highly efficient photocatalytic systems. researchgate.net
Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis as it offers a more atom-economical and efficient approach to molecular diversification compared to traditional pre-functionalization methods. nih.govresearchgate.net Photoredox catalysis, particularly with acridinium-based catalysts, has emerged as a powerful platform for achieving these transformations. researchgate.net
Late-stage functionalization (LSF) is a synthetic strategy that involves the modification of complex molecules, such as natural products or drug candidates, at a late stage in their synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies and the optimization of pharmacological properties. nih.gov The ability of acridinium-based photocatalysts to selectively activate C-H bonds under mild conditions makes them particularly well-suited for LSF.
For instance, the selective azidation of C-H bonds in complex molecules has been demonstrated using iron catalysis with a hypervalent iodine reagent as the azide (B81097) source. walisongo.ac.id This method allows for the functionalization of benzylic, allylic, and alkyl C-H bonds, providing a pathway to introduce nitrogen-containing functional groups into intricate molecular scaffolds. walisongo.ac.id The resulting azides can be further transformed into amines, amides, and triazoles, expanding the chemical diversity of the parent molecule. walisongo.ac.id
| Substrate | Reaction Site | Product | Significance |
|---|---|---|---|
| Cycloheximide derivative | Aliphatic C-H | Azido-cycloheximide | Introduction of a versatile functional group for further modification via click chemistry. walisongo.ac.id |
| Digoxigenin derivative | Aliphatic C-H | Azido-digoxigenin | Demonstrates applicability to complex steroid scaffolds. walisongo.ac.id |
| Podocarpic acid derivative | Benzylic C-H | Azido-podocarpic acid derivative | Highlights the site-selectivity achievable with this methodology. walisongo.ac.id |
The activation of strong, unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. nih.gov Photoredox catalysis offers a means to overcome this challenge by generating highly reactive radical intermediates that can participate in subsequent bond-forming reactions. nih.gov Acridinium photocatalysts have been instrumental in the development of methods for the functionalization of C(sp³)–H bonds.
The general strategy involves the generation of a radical at a specific C(sp³)–H position, often through a hydrogen atom transfer (HAT) process or via the oxidation of a suitable precursor. This radical can then be trapped by a coupling partner to form a new carbon-carbon or carbon-heteroatom bond. nih.gov While direct C(sp³)–H activation by acridinium catalysts is an area of ongoing research, related systems have shown promise. For example, rhodium-catalyzed directed amidation of unactivated C(sp³)–H bonds has been developed to afford 1,2-amino alcohol derivatives. nih.gov Furthermore, protocols for the remote radical alkynylation of unactivated C(sp³)–H bonds have been established. rsc.org
| Strategy | Radical Generation | Coupling Partner | Product Type |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Photocatalyst and HAT reagent | Alkenes, arenes | Alkyl-functionalized products |
| Oxidative C-H Activation | Transition metal catalyst | Amides, alkynes | Amino alcohols, alkynyl amides. nih.govrsc.org |
The formation of carbon-carbon bonds is fundamental to the construction of organic molecules. researchgate.net Photoredox catalysis, particularly when combined with transition metal catalysis (metallaphotoredox), has enabled the development of novel methods for C-C bond formation under mild conditions. researchgate.netnih.gov
Photoredox-catalyzed alkylation reactions typically involve the generation of an alkyl radical from a suitable precursor, such as an alkyl halide, carboxylic acid, or peroxide. nih.gov This radical can then add to an electron-deficient (hetero)arene in a Minisci-type reaction. nih.gov Acridinium photocatalysts are effective in generating these alkyl radicals through single-electron reduction of the precursor. Visible light-driven methodologies have been developed for the C–H alkylation of biologically relevant (hetero)arenes, showcasing enhanced functional group tolerance and operational simplicity. umich.edu
| Precursor | Radical Generation Pathway | Advantages |
|---|---|---|
| Alkyl Halides | Single-electron reduction | Commercially available, wide variety. |
| Carboxylic Acids | Oxidative decarboxylation | Abundant, inexpensive starting materials. umich.edu |
| Sulfonyl Chlorides | Reductive desulfonylation | Stable and commercially available. nih.gov |
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. nih.gov Photoredox catalysis can be employed to facilitate cycloadditions by generating radical ion intermediates that undergo subsequent cyclization. The azide moiety in this compound can, in principle, participate in [3+2] cycloaddition reactions, a cornerstone of click chemistry. nih.gov While specific examples employing this exact compound as both the photocatalyst and a reactant in a cycloaddition are not prevalent in the provided search results, the principle of photochemically initiated cycloadditions is well-established. For instance, light can trigger the formation of reactive intermediates like nitrile imines from tetrazoles, which then undergo rapid 1,3-dipolar cycloaddition. nih.gov
The acridinium core, as a photocatalyst, can also promote cycloaddition reactions. For example, the anti-Markovnikov hydrofunctionalization of alkenes, which can involve intramolecular cyclization, has been achieved using 9-mesityl-10-methylacridinium (B1239669) as the photoredox catalyst. nih.gov This process proceeds through an alkene cation radical intermediate. nih.gov
Carbon-Heteroatom Bond Formation
Acridinium salts are potent photoredox catalysts that, upon excitation with visible light, can facilitate a variety of challenging chemical transformations by mediating single-electron transfer (SET) processes. youtube.comrsc.orgnih.gov
C-N Bond Formation (e.g., Amide Synthesis, N-Acylation)
While direct examples involving this compound are not available, the broader class of 10-methylacridinium (B81027) photocatalysts has been successfully employed in C-N bond formation. For instance, 10-methyl-9-phenylacridinium perchlorate (B79767) has been shown to catalyze the conversion of various alkyl aryl and diaryl ketoximes into the corresponding amides. nih.gov This transformation proceeds under visible light irradiation and highlights the utility of the acridinium core in facilitating amide synthesis. nih.govresearchgate.net The azide group itself is a versatile functional group used extensively in C-N bond formation through reactions like Staudinger ligation and copper-catalyzed or strain-promoted cycloadditions, which can lead to amide bonds or triazoles respectively. nih.govibs.re.krnih.govnih.gov
C-S Bond Formation (e.g., Thioester Synthesis, Thiol-Ene/Yne Reactions)
The formation of carbon-sulfur bonds can be effectively promoted by acridinium-based photocatalysts. Specifically, 9-mesityl-10-methylacridinium tetrafluoroborate (B81430) has been used to initiate radical hydrothiolation of alkenes with a variety of thiols, a classic example of a thiol-ene reaction. researchgate.net The process is initiated by the photoexcited catalyst quenching with the thiol to generate a key thiyl radical intermediate. researchgate.netresearchgate.net This metal-free method proceeds efficiently under visible light, accommodating a broad scope of substrates, including complex molecules like carbohydrates and peptides. researchgate.net
Table 1: Photocatalytic Thiol-Ene Reaction Data
| Alkene Substrate | Thiol Substrate | Photocatalyst | Yield (%) |
| Various Alkenes | Various Thiols | 9-Mesityl-10-methylacridinium tetrafluoroborate | Excellent |
| Carbohydrates | Peptides | 9-Mesityl-10-methylacridinium tetrafluoroborate | Excellent |
Data derived from studies on related acridinium photocatalysts. researchgate.net
C-O Bond Formation (e.g., Oxygenation Reactions)
9-Mesityl-10-methylacridinium (Acr⁺–Mes) salts are highly effective photoredox catalysts for C-O bond formation through oxygenation reactions, utilizing molecular oxygen as the oxidant. mdpi.com These catalysts have been successfully applied to the oxygenation of a wide range of substrates. rsc.orgewha.ac.kr For example, the photooxygenation of cyclohexane (B81311) in the presence of Acr⁺–Mes and HCl yields cyclohexanone (B45756) and cyclohexanol. rsc.org Similarly, toluene (B28343) derivatives can be oxygenated to products like benzaldehyde (B42025) and benzoic acid. researchgate.netresearchgate.netacs.org The photocatalytic system is also efficient for the oxygenation of anthracenes and olefins. ewha.ac.krresearchgate.net
C-Halogen Bond Formation (e.g., Fluorination, Chlorination)
Acridinium photocatalysts can activate substrates towards C-halogen bond formation. Research has shown that a modified acridinium catalyst, 9-(4-chloro-2,6-xylyl)-10-methylacridinium (Acr⁺–XylCl), can effectively photocatalyze the trifluoromethylation of toluene derivatives, which represents a C-F bond-forming reaction. researchgate.netacs.org This occurs via electron transfer from the toluene to the excited state of the catalyst. acs.org While specific applications in chlorination using this catalyst class are not detailed, the principle of generating radical intermediates that can be trapped by a halogen source is a known strategy in photoredox catalysis. nih.govmdpi.com
Reductions and Oxidations in Catalytic Cycles
The catalytic function of 10-methylacridinium salts is fundamentally based on their redox properties. Upon irradiation with visible light, the acridinium catalyst is promoted to an excited state, which is a very potent single-electron oxidant. youtube.com This excited state can oxidize a substrate, generating a radical cation and the reduced form of the catalyst, an acridine (B1665455) radical (e.g., Mes-Acr•). nih.gov This acridine radical is a powerful photoreductant that can be oxidized to regenerate the ground-state acridinium catalyst, thereby closing the catalytic cycle. nih.govresearchgate.net This dual redox capability allows these catalysts to participate in a wide array of chemical transformations. rsc.org
Applications As Research Tools in Chemical Biology and Materials Science
Bioconjugation and Labeling Methodologies
Bioconjugation strategies involving the azide (B81097) functional group are central to chemical biology for linking molecules of interest to biological targets. The azide group is prized for its bioorthogonal reactivity, meaning it does not react with native functional groups found in biological systems, ensuring that labeling is highly specific. The primary reaction utilized for this purpose is the "click chemistry" family of reactions.
Site-Specific Modification of Biomolecules via Click Chemistry
Click chemistry provides a powerful toolkit for the precise, covalent modification of biomolecules. nih.govqyaobio.com The most common form is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. qyaobio.combachem.com An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), avoids the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications in living systems. bachem.com A compound like 1-Azido-10-methylacridinium chloride, possessing an azide group, would be a potential candidate for these reactions, allowing it to be "clicked" onto biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group.
Proteins and Peptides
Site-specific modification of proteins and peptides allows for detailed studies of their function, localization, and interactions. One established method involves the genetic incorporation of unnatural amino acids containing an alkyne or azide handle. For instance, p-azido-L-phenylalanine (pAzF) can be incorporated into a protein at a specific site, providing a unique chemical handle for subsequent modification via click chemistry. nih.gov A molecule like this compound could then be attached to this specific site on the protein. bachem.comnih.gov This strategy enables the creation of homogeneously labeled protein conjugates for imaging and functional studies. nih.gov
Table 1: General Methods for Azide-Alkyne Bioconjugation of Proteins
| Method | Description | Key Feature |
|---|---|---|
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. qyaobio.com | High efficiency and reaction speed. Often performed on purified proteins in vitro. |
| SPAAC | Reaction between a strained cyclooctyne (B158145) and an azide without a catalyst. bachem.com | Copper-free, suitable for live-cell and in vivo labeling. |
| Staudinger Ligation | Reaction between an azide and a specifically engineered phosphine (B1218219). | An early bioorthogonal reaction, though often slower than click chemistry. nih.gov |
Nucleic Acids
The labeling of DNA and RNA is crucial for studying gene expression, replication, and cellular localization. nih.govbiosynth.com Azide-modified nucleosides can be incorporated into nucleic acids through metabolic labeling or enzymatic synthesis. nih.govescholarship.org For example, azide-modified nucleoside triphosphates can be used by polymerases to synthesize azide-functionalized DNA or RNA strands. researchgate.net These strands can then be tagged with an alkyne-bearing probe. Conversely, if a compound like this compound were used as the labeling agent, it would react with nucleic acids that have been modified to contain alkyne groups, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). biosynth.com This allows for the visualization and tracking of nascent DNA or RNA. biosynth.comescholarship.org
Carbohydrates and Glycans
Glycans play critical roles in cell signaling, recognition, and disease. Metabolic oligosaccharide engineering is a powerful technique to study them. nih.govnih.gov In this approach, cells are fed unnatural, azide-containing sugar precursors (e.g., N-azidoacetylmannosamine, ManNAz). nih.gov These azido-sugars are processed by the cell's biosynthetic machinery and incorporated into cell-surface glycans. nih.govnih.gov The azide groups displayed on the cell surface then serve as handles for covalent labeling with molecules containing a strained alkyne (via SPAAC) or a phosphine (via Staudinger ligation), enabling the visualization of glycan trafficking and dynamics. nih.govresearchgate.net
Attachment of Fluorescent and Functional Tags
The azide group on a molecule serves as a versatile anchor for attaching a wide variety of tags. jenabioscience.com The acridinium (B8443388) core of this compound is structurally related to acridine (B1665455) dyes, which are known fluorescent compounds. This suggests the compound itself could act as a fluorescent tag. If it were "clicked" onto a biomolecule, it would simultaneously label it and render it fluorescent.
Alternatively, the azide group can be used to attach other functional tags. For example, an alkyne-modified biotin (B1667282) tag could be attached to an azide-functionalized protein, allowing for subsequent purification and enrichment using streptavidin affinity chromatography. This two-step approach, where the azide serves as the reactive handle, is a cornerstone of modern chemical biology. nih.gov
Molecular Probes and Sensors
Molecular probes are compounds that can be used to detect and report on the presence of specific analytes, often through a change in an optical signal like fluorescence. nih.gov Acridinium esters, which are derivatives of the acridinium core structure, are widely used as chemiluminescent probes in clinical diagnostics. aatbio.comnih.govnih.gov These probes emit light upon reaction with an oxidant like hydrogen peroxide. aatbio.com
While no specific research demonstrates this compound acting as a probe or sensor via its azide group, one could conceptualize its use in a "turn-on" sensing mechanism. For instance, a specially designed alkyne reagent could be engineered to be non-fluorescent but become highly fluorescent only after undergoing a click reaction with an azide. This would allow the azide-containing molecule to act as a reactive partner in a fluorogenic sensing system. nih.gov The azide itself can also be part of a fluorogenic probe that becomes fluorescent upon photoactivation or reaction. nih.govnih.gov
Use in Imaging Applications (General Principles)
The utility of this compound in imaging is rooted in the principles of fluorescence and bioorthogonal chemistry. nih.gov The acridinium core is inherently fluorescent, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the visualization and tracking of molecules and processes within biological systems. taylorfrancis.comrsc.org
The key to its application in targeted imaging lies in the azide (-N₃) group. This functional group is a key component in "click chemistry," a set of biocompatible reactions that are highly specific and efficient. mdpi.comnih.gov The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group on the acridinium salt reacts specifically with an alkyne-functionalized molecule to form a stable triazole linkage. mdpi.com
This "click" reaction allows researchers to covalently attach the fluorescent acridinium tag to a wide variety of biomolecules, such as proteins, nucleic acids, and lipids, that have been metabolically or synthetically engineered to contain an alkyne group. nih.gov Once attached, the fluorescence of the acridinium core can be used to visualize the location, movement, and interactions of these biomolecules within cells or tissues using fluorescence microscopy. mdpi.com This approach offers high selectivity, as the azide-alkyne reaction does not interfere with native biological processes. mdpi.com Furthermore, some azide-containing fluorescent probes are designed to be "fluorogenic," meaning their fluorescence is quenched until the click reaction occurs, which can reduce background noise and improve imaging contrast. nih.gov
Development of Chemosensors
Acridinium salts, the core structure of this compound, have been effectively utilized in the development of chemosensors, particularly for the detection of anions. acs.orgnih.gov The principle behind their sensing capability is often a change in their photophysical properties—either fluorescence or color—upon interaction with a specific analyte. researchgate.net
The electron-deficient nature of the acridinium ring makes it susceptible to nucleophilic attack. acs.org This reactivity can be harnessed for sensing. For instance, certain anions can act as nucleophiles and add to the acridinium core, disrupting the conjugated system and leading to a significant change in the molecule's absorption and emission spectra. acs.orgresearchgate.net This change can be a quenching of fluorescence or a visible color change, providing a clear signal for the presence of the target analyte. acs.org
A notable example is the use of an acridinium salt-based sensor for the detection of cyanide (CN⁻) in water. acs.orgnih.gov The cyanide anion irreversibly adds to the 9-position of the acridinium ring, causing a large decrease in fluorescence intensity and a distinct color change. acs.org This type of sensor, known as a chemodosimeter, relies on an irreversible chemical reaction with the analyte. acs.org The high selectivity of acridinium-based sensors for certain anions over others in aqueous media makes them particularly valuable for environmental and biological monitoring. acs.orgnih.govresearchgate.net The development of chemosensors based on this compound would follow these principles, potentially allowing for the detection of specific analytes through changes in its fluorescent or colorimetric properties.
Advanced Materials Research Applications
Integration into Organic Semiconductor Materials
Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. wikipedia.orgebsco.com They are the foundation of various electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. wikipedia.orgyoutube.comyoutube.com The performance of these devices is highly dependent on the chemical structure and electronic properties of the organic molecules used. cam.ac.uk
Acridine derivatives have been explored for their potential in organic electronics due to their favorable photophysical and electrochemical properties. ktu.edursc.org The integration of compounds like this compound into organic semiconductor materials could be approached in several ways. The acridinium core, with its extended π-conjugated system, can facilitate charge transport, a crucial property for a semiconductor. youtube.com
Furthermore, the fluorescent nature of the acridinium moiety makes it a candidate for use as an emitter in OLEDs. youtube.comnih.gov In an OLED, an electrical current is passed through a thin film of organic material, which then emits light. The color and efficiency of the light emission are determined by the molecular structure of the emitter. nih.gov The azide group on this compound offers a route for covalently incorporating it into a polymer backbone or other organic semiconductor matrix via click chemistry. This could allow for the precise tuning of the electronic and optical properties of the resulting material.
| Property | Relevance to Organic Semiconductors |
| π-Conjugated System | Facilitates the movement of charge carriers (electrons and holes). youtube.com |
| Fluorescence | Enables its use as a light-emitting component in OLEDs. youtube.com |
| Electrochemical Stability | Determines the operational lifetime and reliability of the electronic device. rsc.org |
| Azide Group | Allows for covalent integration into polymer chains or other materials via click chemistry. |
Functionalization of Nanomaterials
The surface properties of nanomaterials play a critical role in their stability, biocompatibility, and functionality. qub.ac.uk Surface functionalization, the process of modifying the surface of a nanoparticle with specific molecules, is a key strategy for tailoring their properties for various applications. nih.govmdpi.com
The azide group in this compound makes it an ideal candidate for the surface functionalization of nanomaterials through click chemistry. researchgate.netirjweb.comrsc.org Nanoparticles, such as gold or silver nanoparticles, can be synthesized with or later modified to have alkyne groups on their surface. nih.govnih.gov These alkyne-functionalized nanoparticles can then be reacted with this compound via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govirjweb.com
This process covalently attaches the acridinium moiety to the nanoparticle surface, imparting new properties to the nanomaterial. rsc.orgresearchgate.net For example, the fluorescence of the acridinium can be used to create fluorescent nanoprobes for imaging and sensing applications. The positive charge of the acridinium salt could also be used to influence the interaction of the nanoparticle with biological membranes or other charged molecules. This method of functionalization is highly efficient and versatile, allowing for the creation of a wide range of tailored nanomaterials for applications in diagnostics, therapeutics, and materials science. nih.govscholaris.ca
| Nanomaterial | Functionalization Strategy | Potential Application |
| Gold Nanoparticles (AuNPs) | CuAAC reaction between alkyne-modified AuNPs and this compound. nih.govnih.gov | Fluorescent imaging probes, targeted drug delivery carriers. |
| Silver Nanoclusters (AgNCs) | Strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-decorated AgNCs. scholaris.ca | Antimicrobial agents with imaging capabilities. |
| Polymer Nanoparticles | Click chemistry modification of azide- or alkyne-functionalized polymer nanoparticles. researchgate.net | Fluorescently labeled nanocarriers for theranostics. |
Computational and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. For a substituted acridinium (B8443388) salt such as 1-Azido-10-methylacridinium chloride, these methods can elucidate the influence of the azido (B1232118) (-N₃) group on the electronic properties of the acridinium core.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the molecular properties of organic compounds from first principles. semanticscholar.org DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying relatively large molecules like acridinium derivatives. nih.govnih.gov
For this compound, these calculations typically begin with geometry optimization to find the lowest energy structure, predicting bond lengths, bond angles, and dihedral angles. DFT calculations can reveal how the electron-withdrawing or -donating nature of the azido group at the 1-position influences the electron distribution across the acridinium ring system. This is crucial for understanding the molecule's reactivity, particularly the electrophilicity of the carbon atoms in the acridinium core. mdpi.com
Key molecular properties that can be calculated include:
Molecular Geometry: Optimized bond lengths and angles.
Vibrational Frequencies: Prediction of infrared (IR) spectra, which can be used to characterize the molecule and identify specific vibrational modes, such as the characteristic asymmetric stretch of the azido group. nih.gov
Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP) maps. The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Orbital Energies: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. nih.gov
Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insights into intramolecular interactions, charge distribution, and the nature of the chemical bonds within the molecule. nih.gov
| Property | Computational Method | Typical Information Obtained | Significance |
|---|---|---|---|
| Optimized Geometry | B3LYP/6-311G** | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure. |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | Energy difference (eV) | Indicates chemical reactivity and electronic transition energy. |
| Vibrational Frequencies | M06-2X/cc-pVTZ | Wavenumbers (cm⁻¹) for IR peaks | Aids in spectral assignment and characterization. |
| Natural Atomic Charges | NBO Analysis | Charge distribution on atoms (a.u.) | Reveals electrophilic/nucleophilic sites. |
The photophysical properties of acridinium salts are central to their applications in photoredox catalysis and as fluorescent probes. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the electronic excited states of such molecules. nih.govnih.govmdpi.com
By applying TD-DFT, researchers can simulate the electronic absorption spectrum (UV-Vis) of this compound, predicting the energies of vertical excitations from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). acs.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. The calculations can also characterize the nature of these transitions, for instance, identifying them as intramolecular charge-transfer (CT) states, which are common in substituted acridinium dyes. ucla.edu
Furthermore, computational methods can predict key photophysical parameters:
Excited State Geometries: Optimization of the geometry of the first excited state (S₁) to understand structural relaxation after photoexcitation.
Emission Energies: Calculation of the energy of fluorescence from the optimized S₁ state back to the ground state, which corresponds to the maximum emission wavelength.
Excited State Lifetimes (τ): Theoretical estimation of how long the molecule remains in the excited state before decaying. Long excited-state lifetimes are often desirable for photocatalytic applications. ucla.edu
Quantum Yields (Φ): While direct calculation is complex, theoretical models can provide insights into the relative efficiencies of radiative (fluorescence) and non-radiative decay pathways.
Excited State Redox Potentials: These crucial parameters for photocatalysis can be estimated from the ground-state redox potentials and the calculated excited-state energy (E₀₀). researchgate.net
| Parameter | Computational Method | Typical Calculated Value Range | Reference Compound Example |
|---|---|---|---|
| Absorption Maximum (λabs) | TD-DFT (B3LYP) | 400 - 450 nm | 9-Mesityl-10-phenylacridinium ucla.edu |
| S₁ Excited State Energy (E₀₀) | TD-DFT | 2.7 - 3.0 eV | N-Aryl Acridiniums ucla.edu |
| Excited State Lifetime (τ) | Calculated from oscillator strength | 2 - 20 ns | N-Cycloheptyl Acridinium ucla.edu |
| Excited State Reduction Potential (E*red) | DFT + E₀₀ | +2.0 to +2.3 V vs SCE | 9-Mesityl-10-phenylacridinium nih.gov |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a molecule, identifying intermediates and transition states, and determining the energetic feasibility of a proposed mechanism.
For this compound, computational modeling can explore various potential reactions. One key reaction for an azide (B81097) is thermal or photochemical decomposition to a nitrene intermediate, with the loss of N₂. DFT calculations can model this pathway by locating the transition state (TS) for N-N bond cleavage. The calculated activation energy (the energy difference between the reactant and the TS) determines the kinetic feasibility of the reaction.
Another important class of reactions for azides is the [3+2] cycloaddition with alkynes or alkenes (a "click" reaction). nih.gov Computational studies can model the reaction pathway for the cycloaddition of the azido group of this compound with a dipolarophile. These calculations can:
Predict the regioselectivity of the reaction (e.g., formation of 1,4- vs. 1,5-disubstituted triazoles). mdpi.com
Determine whether the reaction proceeds via a concerted or stepwise mechanism by searching for intermediates along the reaction coordinate.
Calculate the activation barriers for different pathways, explaining experimentally observed product distributions. researchgate.net
The reaction of the acridinium core itself, such as nucleophilic attack at the C9 position, can also be modeled. This is particularly relevant in studies of the chemiluminescence of acridinium esters, where the reaction pathway involves nucleophilic attack, formation of a dioxetanone intermediate, and subsequent decomposition. semanticscholar.orgnih.gov
In the context of photoredox catalysis, the one-electron reduced form of the acridinium cation—the neutral acridine (B1665455) radical—is a crucial intermediate. nih.govnih.gov Computational studies are vital for characterizing these transient species. For the radical derived from this compound, DFT calculations (typically using an unrestricted formalism like UB3LYP) can determine its electronic structure and properties.
Key aspects investigated computationally include:
Spin Density Distribution: Calculations can map the distribution of the unpaired electron across the radical, identifying the most reactive sites. This would reveal the extent to which the azido group participates in delocalizing the radical.
Stability: The stability of the radical can be assessed computationally.
Excited State of the Radical: The acridine radical itself can absorb another photon to reach an excited doublet state (*Acr•). TD-DFT calculations have been used to show that this excited radical can be an extremely potent reducing agent. nih.govnih.gov The calculations predict the excited state energies and the corresponding redox potentials, which can reach exceptionally negative values (e.g., -3.36 V vs. SCE for *Mes-Acr•). nih.govspringernature.com
Photoinduced Electron Transfer (PET) is the cornerstone of how acridinium salts function as photocatalysts. nih.gov Computational chemistry provides a framework for understanding and quantifying these processes based on Marcus theory. Upon photoexcitation, the acridinium salt becomes a much stronger oxidant.
For this compound, simulations can model the PET process between its excited state (*Acr⁺-N₃) and a generic electron donor (D):
*Acr⁺-N₃ + D → Acr•-N₃ + D•⁺
Computational modeling can estimate the thermodynamics of this process by calculating the free energy change (ΔG_ET) using the Rehm-Weller equation, which incorporates the excited state energy of the acridinium salt and the redox potentials of the donor and acceptor. nih.gov
Furthermore, quantum chemical calculations can be used to estimate the electronic coupling matrix element (H_DA), which reflects the degree of electronic interaction between the donor and acceptor orbitals and is a key factor in determining the rate of electron transfer. These simulations help in understanding how the substituent (the azido group) and the molecular geometry influence the efficiency of the PET process, guiding the design of more effective photocatalysts. researchgate.net
Rational Design and Prediction of New Derivatives
Computational and theoretical investigations play a pivotal role in the rational design and prediction of new derivatives of acridinium-based compounds. By modeling the structural, electronic, and photophysical properties of these molecules, researchers can gain insights into their behavior and strategically design new compounds with tailored functionalities.
Structure-Activity Relationships in Catalysis
The catalytic activity of acridinium derivatives, particularly in the realm of photoredox catalysis, is intricately linked to their molecular structure. nih.govacs.org Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) that govern the efficacy of these catalysts. The rational design of new acridinium-based catalysts focuses on tuning their redox potentials and the lifetimes of their excited states to optimize their performance in specific chemical transformations. researchgate.net
Key structural modifications that influence the catalytic activity of acridinium salts include substitutions at the 9-position of the acridinium core and on the acridinium nitrogen atom. youtube.com For instance, the introduction of bulky substituents at the 9-position, such as a mesityl group, has been shown to be crucial for efficient photoredox catalysis. researchgate.net This is attributed to the long lifetime of the charge-separated state that is formed upon photoexcitation. researchgate.net
Furthermore, the electronic nature of the substituents on the acridinium core can significantly impact the catalyst's redox properties. Electron-donating groups can enhance the photoreducing ability of the catalyst, while electron-withdrawing groups can increase its oxidizing power. researchgate.net This principle allows for the fine-tuning of the catalyst's properties to match the requirements of a specific reaction. A modular approach to the synthesis of acridinium catalysts, guided by computational insights, allows for the creation of a broad range of catalysts with tailored photophysical and photochemical properties. core.ac.uk
Below is a data table summarizing the effects of different substituents on the catalytic properties of acridinium derivatives, based on findings from various studies.
| Substituent Position | Substituent Type | Effect on Catalytic Activity |
| 9-Position | Bulky aromatic groups (e.g., Mesityl) | Increases excited-state lifetime, enhancing catalytic efficiency. researchgate.net |
| Acridinium Core | Electron-donating groups | Enhances photoreducing ability. researchgate.net |
| Acridinium Core | Electron-withdrawing groups | Increases photo-oxidizing power. |
| Nitrogen Atom | Aryl groups | Improves stability against dealkylation compared to alkyl groups. nih.gov |
Tuning Photophysical Characteristics through Substitution
The photophysical properties of acridinium derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, can be precisely controlled through chemical modifications. rsc.orgnih.govbgsu.edunih.gov Computational modeling is a powerful tool for predicting how different substituents will affect these characteristics, thereby guiding the synthesis of new compounds with desired optical properties. nih.gov
Systematic investigations have revealed clear trends in how substitutions at various positions on the acridinium scaffold influence its photophysical behavior. nih.gov For example, the introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, directly attached to the acridinium core can cause a bathochromic (red) shift in the absorption and emission spectra. acs.org Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift.
A systematic study on a suite of novel acridinium dyes demonstrated that the effects of different substitutions can be additive, allowing for the rational design of molecules with significantly enhanced properties, such as longer excited-state lifetimes. nih.gov Late-stage diversification of acridinium salts through techniques like nucleophilic aromatic substitution provides a versatile method for creating a wide range of compounds with finely tuned photoredox properties. acs.orgnih.gov
The following interactive data table illustrates the impact of various substituents on the key photophysical properties of acridinium dyes.
| Substituent | Position | Effect on Absorption Maximum (λmax) | Effect on Emission Maximum (λem) | Effect on Fluorescence Lifetime (τF) |
| Electron-donating groups | Acridinium Core | Bathochromic shift acs.org | Bathochromic shift acs.org | Can vary |
| Electron-withdrawing groups | Acridinium Core | Hypsochromic shift | Hypsochromic shift | Can vary |
| Bulky aromatic groups | 9-Position | Can lead to intramolecular charge transfer, affecting spectra youtube.com | Can lead to intramolecular charge transfer, affecting spectra youtube.com | Can be increased nih.gov |
| 2,7-di-tert-butyl | Acridinium Core | Enhances stability and can influence lifetime nih.gov | Enhances stability and can influence lifetime nih.gov | Increased nih.gov |
| Benzyl | Nitrogen Atom | Can lead to longer lifetimes compared to methyl nih.gov | Can lead to longer lifetimes compared to methyl nih.gov | Increased nih.gov |
Future Research Directions and Open Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The practical and widespread application of 1-Azido-10-methylacridinium chloride is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic strategies for functionalized acridinium (B8443388) salts often involve multi-step sequences that can be lengthy and may utilize sensitive organometallic reagents, posing challenges for large-scale production. chinesechemsoc.orgnih.govyoutube.comchinesechemsoc.org Future research in this domain is expected to focus on several key areas to overcome these limitations.
Another significant challenge is the scalability of the synthesis. Many laboratory-scale syntheses of acridinium photocatalysts are not readily transferable to industrial production due to factors such as long reaction times, difficult purifications, and the use of expensive starting materials. nih.govyoutube.com The adoption of flow chemistry presents a promising solution to these scalability issues. Continuous-flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly when handling potentially energetic intermediates. chinesechemsoc.orgchinesechemsoc.org
Finally, there is a growing demand for greener and more sustainable chemical processes. Future synthetic routes for this compound should aim to minimize the use of hazardous reagents and solvents. rsc.orgresearchgate.net Exploring microwave-assisted synthesis could lead to faster and more energy-efficient reactions. rsc.org Additionally, the use of catalysts derived from earth-abundant metals or even metal-free catalytic systems for the construction of the acridinium core would represent a significant step towards a more sustainable synthesis. rsc.orgresearchgate.net
| Challenge | Potential Solution | Key Research Focus |
| Low overall synthetic efficiency | Convergent synthesis, Late-stage functionalization | Developing methods for the late-stage introduction of the azide (B81097) group onto the acridinium core. |
| Scalability issues | Flow chemistry | Designing and optimizing continuous-flow processes for the key synthetic steps. |
| Sustainability concerns | Green chemistry approaches | Investigating microwave-assisted reactions and the use of eco-friendly catalysts and solvents. |
Exploration of Undiscovered Reactivity Pathways
The photophysical properties of acridinium salts are well-documented, with their excited states acting as potent oxidants. rsc.orgsemanticscholar.org However, the interplay between the photoexcited acridinium core and the adjacent azide group in this compound could unlock novel reactivity pathways that are yet to be explored.
Upon photoexcitation, aryl azides can undergo a variety of transformations, including the formation of highly reactive nitrene intermediates. researchgate.netrsc.orgresearchgate.net A key research question is how the photoexcitation of the acridinium moiety influences the photoreactivity of the azide group. It is plausible that intramolecular energy transfer from the excited acridinium core to the azide could facilitate its decomposition under milder conditions than typically required. researchgate.net This could open up avenues for photo-controlled nitrene chemistry, enabling reactions such as C-H amination or aziridination to be triggered by visible light.
Furthermore, the radical intermediates generated through the photoredox activity of the acridinium core could participate in novel reactions with the azide group. For instance, a radical generated on a substrate molecule could potentially add to the azide, leading to the formation of new nitrogen-containing heterocycles. The exploration of these intramolecular and intermolecular radical-azide coupling reactions represents a fertile ground for discovering new synthetic methodologies.
Computational studies will be instrumental in predicting and understanding these undiscovered reactivity pathways. nih.gov Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure of the excited states of this compound, the potential energy surfaces for various reaction pathways, and the feasibility of intramolecular energy and electron transfer processes. nih.gov
| Potential Reactivity | Triggering Mechanism | Anticipated Outcome |
| Photo-controlled nitrene formation | Intramolecular energy transfer from the excited acridinium core | Mild and selective C-H functionalization reactions. |
| Radical-azide coupling | Generation of radical intermediates via photoredox catalysis | Synthesis of novel nitrogen-containing heterocyclic compounds. |
| Intramolecular cyclization | Photoinduced reaction between the azide and the acridinium core | Formation of novel fused heterocyclic systems. |
Integration into Advanced Catalytic Systems
The established role of acridinium salts as powerful photoredox catalysts provides a solid foundation for integrating this compound into more complex and advanced catalytic systems. rsc.orgvapourtec.comacs.org The presence of the azide group offers a unique handle for anchoring the catalyst to various supports or for creating multifunctional catalytic assemblies.
A significant area of future research will be the development of dual-catalytic systems where the acridinium photoredox catalyst works in synergy with another catalyst. rsc.orgacs.org For example, the azide group could be used to immobilize the acridinium catalyst onto a solid support, such as a polymer or silica (B1680970) nanoparticles, creating a heterogeneous photocatalyst that is easily recoverable and reusable. This would address a major challenge in homogeneous photocatalysis and enhance the sustainability of the process.
Moreover, the azide group can serve as a ligation site to create bifunctional catalysts. By employing "click chemistry," the acridinium catalyst could be covalently linked to other catalytic moieties, such as a transition metal complex or an organocatalyst. acs.org Such dual-catalytic systems could enable novel tandem reactions where two distinct catalytic cycles operate in a concerted manner to achieve transformations that are not possible with either catalyst alone. acs.org For instance, the acridinium photocatalyst could generate a radical intermediate, which is then intercepted and further transformed by the adjacent transition metal catalyst.
The development of such integrated catalytic systems will require a deep understanding of the interplay between the different catalytic components. Mechanistic studies, including kinetic analysis and spectroscopic investigations, will be crucial to elucidate the reaction pathways and optimize the performance of these advanced catalytic systems. nih.gov
Expansion of Applications in Emerging Interdisciplinary Fields
The unique combination of a photoactive acridinium core and a bioorthogonal azide handle in this compound makes it a highly promising tool for a wide range of applications in emerging interdisciplinary fields, particularly in chemical biology and materials science.
In the realm of biomedical applications, the azide group can be utilized for targeted therapies and diagnostics. Through copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), the molecule could be conjugated to biomolecules like antibodies or peptides that specifically target cancer cells. researchgate.netnih.govnih.gov Upon localization at the target site, the acridinium moiety could be activated by light to generate reactive oxygen species, leading to photodynamic therapy (PDT). Furthermore, acridine (B1665455) derivatives have been investigated as telomerase inhibitors, and the targeted delivery of an acridine-based compound could enhance its therapeutic efficacy. google.com The development of acridinium-based sensors for biomedical applications is another promising avenue. mdpi.comnih.govresearchgate.netnih.gov
Another exciting prospect is the use of this compound in the development of advanced materials. The azide group can be used to incorporate the acridinium unit into polymers or other macromolecular structures via click chemistry. researchgate.net This could lead to the creation of photoresponsive materials with tunable optical and electronic properties. For example, polymers functionalized with this compound could be used in the fabrication of organic light-emitting diodes (OLEDs) or as components in photoredox-active materials for solar energy conversion.
The successful application of this compound in these interdisciplinary fields will require close collaboration between chemists, biologists, and materials scientists. Key challenges will include ensuring the biocompatibility of the compound and its conjugates for in vivo applications and understanding the structure-property relationships to design materials with desired functionalities.
| Field | Potential Application | Key Enabling Feature |
| Biomedical | Targeted photodynamic therapy, Bioimaging probes, Targeted drug delivery | Azide group for bioorthogonal conjugation to targeting moieties. nih.gov |
| Materials Science | Photoresponsive polymers, Organic electronics, Photocatalytic materials | Azide group for incorporation into macromolecular structures via click chemistry. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-azido-10-methylacridinium chloride, and how can purity be ensured post-synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or diazotization reactions. For example, azidation of 10-methylacridinium chloride using sodium azide under controlled acidic conditions. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and elemental analysis (C, H, N, Cl content within ±0.3% of theoretical values). Pharmacopoeial methods, such as clarity testing (1.0 g/10 mL water), sulfated ash analysis (<1.0 mg/g), and heavy metal limits (<20 μg/g), should be applied . Safety protocols for handling azides (e.g., explosion risks) must align with institutional SOPs, including PPE use and small-scale synthesis practices .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- NMR : - and -NMR to confirm acridinium core structure and azide group integration (e.g., absence of NH protons, downfield shifts for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([CHNCl]) with <5 ppm mass accuracy.
- UV-Vis : λ in acetonitrile (~430 nm) to assess electronic transitions.
- FT-IR : Azide stretch (~2100 cm) as a functional group marker.
Data should be cross-referenced with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer : Storage requires desiccated, light-protected containers at 2–8°C. Azide derivatives are shock-sensitive; avoid grinding or heating >50°C. Spill protocols include immediate neutralization with 10% sodium hypochlorite. Institutional training on azide-specific hazards (e.g., toxicity, explosive potential) and emergency procedures (e.g., eyewash station access) is mandatory .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in photochemical studies?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP/6-31G*) to calculate excited-state energies and electron density distributions. Validate models by comparing computed UV-Vis spectra with experimental data (RMSD <0.2 eV). Incorporate solvent effects via polarizable continuum models (PCM). Correlation-energy formulas (e.g., Colle-Salvetti) improve accuracy for π-π* transitions .
Q. What strategies resolve contradictions in reported quantum yields for this compound in photoaffinity labeling applications?
- Methodological Answer : Discrepancies often arise from solvent polarity or excitation wavelength variations. Standardize conditions: use degassed acetonitrile, λ = 365 nm, and ferrioxalate actinometry. Statistical analysis (e.g., ANOVA) of triplicate measurements minimizes batch-to-batch variability. Cross-validate with time-resolved fluorescence to assess non-radiative decay pathways .
Q. How can in-situ spectroscopic methods (e.g., EPR) elucidate the radical intermediates formed during this compound decomposition?
- Methodological Answer : Employ flow-EPR systems under inert atmospheres to trap short-lived radicals. Hyperfine coupling constants (e.g., for methylacridinium-derived radicals) should match DFT-predicted spin densities. Control experiments with radical scavengers (e.g., TEMPO) confirm intermediate roles in degradation pathways .
Q. What experimental designs optimize the use of this compound as a photo-crosslinker in protein interaction studies?
- Methodological Answer : Use pulsed UV irradiation (5–10 ms pulses at 365 nm) to minimize nonspecific binding. Validate crosslinking efficiency via SDS-PAGE and LC-MS/MS. Negative controls (e.g., azide-free analogs) and competition assays (excess ligand) confirm specificity. Report irradiation intensity (mW/cm²) and duration to ensure reproducibility .
Data Analysis and Reporting
Q. How should researchers statistically analyze discrepancies in biological activity data linked to this compound batch variations?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate impurity profiles (HPLC) with activity (IC). Outlier detection (Grubbs’ test) identifies anomalous batches. Replicate synthesis (n ≥ 3) under controlled conditions (humidity <30%, inert atmosphere) reduces variability .
Q. What metadata is essential when publishing computational studies on this compound to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
